1-(3,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N’-(4-FLUOROPHENETHYL)THIOUREA is a thiourea derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. Thiourea compounds are known for their diverse biological activities and are often studied for their potential use in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N’-(4-FLUOROPHENETHYL)THIOUREA typically involves the reaction of 3,4-dimethylaniline with 4-fluorophenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-DIMETHYLPHENYL)-N’-(4-FLUOROPHENETHYL)THIOUREA would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N’-(4-FLUOROPHENETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3,4-DIMETHYLPHENYL)-N’-(4-FLUOROPHENETHYL)THIOUREA exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and interact with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with known biological activities.
N-(4-Fluorophenyl)thiourea: Similar structure but lacks the 3,4-dimethyl substitution.
N-(3,4-Dimethylphenyl)thiourea: Similar structure but lacks the 4-fluorophenethyl group.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-N’-(4-FLUOROPHENETHYL)THIOUREA is unique due to the presence of both 3,4-dimethyl and 4-fluorophenethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C17H19FN2S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H19FN2S/c1-12-3-8-16(11-13(12)2)20-17(21)19-10-9-14-4-6-15(18)7-5-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
InChI Key |
RSFSMPFVJVYPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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